molecular formula C11H8ClFN2 B3356505 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine CAS No. 669770-60-9

3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine

Cat. No. B3356505
Key on ui cas rn: 669770-60-9
M. Wt: 222.64 g/mol
InChI Key: WZEKOPJYIHWNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236803B2

Procedure details

To a solution of 3,6-dichloropyridazine (2.0 g, 13.42 mmole) in 1,4-dioxane (20 ml) are added Pd2(dba)3 (0.21 g, 0.2 mmole), P(tBu)3 (0.122 g, 0.6 mmole) in 1,4-dioxane (1 ml), KF (2.57 g, 44.3 mmole) and 2-fluoro-4-methylbenzeneboronic acid (step 31.1, 2.68 g, 17.45 mmole). The resulting mixture is heated at 120° C. for 48 h. The reaction mixture is filtered through celite and washed pad with EtOAc. The filtrate is washed with H2O, dried over MgSO4 (anhydrous) and evaporated under reduced pressure to give a brown solid, which is purified by chromatography, affording the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.122 g
Type
reactant
Reaction Step One
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[F-].[K+].[F:24][C:25]1[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:26]=1B(O)O>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:26]2[CH:27]=[CH:28][C:29]([CH3:31])=[CH:30][C:25]=2[F:24])=[CH:6][CH:7]=1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
0.122 g
Type
reactant
Smiles
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
Name
Quantity
2.57 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
2.68 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C)B(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.21 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through celite
WASH
Type
WASH
Details
washed pad with EtOAc
WASH
Type
WASH
Details
The filtrate is washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 (anhydrous)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown solid, which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C1=C(C=C(C=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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